2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
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Overview
Description
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. It is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BDP TR maleimide typically involves the reaction of borondipyrromethene dye with maleimide. The maleimide group is introduced through a reaction with thiol groups under mild conditions, usually in the presence of an organic co-solvent such as dimethyl sulfoxide or dimethylformamide. The reaction is carried out at a pH range of 6.5 to 7.5, ensuring high selectivity and efficiency .
Industrial Production Methods: Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is purified using techniques such as high-performance liquid chromatography or gel filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: BDP TR maleimide primarily undergoes addition reactions with thiols, forming stable thiosuccinimide products. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: pH 6.5 to 7.5, organic co-solvents like dimethyl sulfoxide or dimethylformamide, inert atmosphere to prevent oxidation.
Major Products: The major product formed from the reaction of BDP TR maleimide with thiols is a thiosuccinimide conjugate, which is stable and suitable for various applications .
Scientific Research Applications
BDP TR maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Employed in the labeling of proteins and peptides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology, including the functionalization of nanoparticles
Mechanism of Action
The mechanism of action of BDP TR maleimide involves its conjugation with thiol groups through a thiol-Michael addition reaction. This reaction forms a stable thiosuccinimide bond, allowing the dye to be covalently attached to proteins and peptides. The high fluorescence quantum yield and brightness of BDP TR maleimide make it an effective tool for imaging and tracking in various biological and chemical systems .
Comparison with Similar Compounds
Tetramethylrhodamine (TAMRA): Similar absorption and emission properties but lower fluorescence quantum yield and brightness.
Sulfo-Cyanine Maleimides: Higher aqueous solubility but different spectral properties.
AF 430 Maleimide: Green-yellow emitting fluorescent dye with different emission characteristics .
Uniqueness: BDP TR maleimide stands out due to its high fluorescence quantum yield and brightness, making it more effective for imaging and tracking applications compared to similar compounds. Its ability to form stable conjugates with thiol groups further enhances its utility in various scientific research fields .
Properties
Molecular Formula |
C27H21BF2N4O4S |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H21BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16H,13-14,17H2,(H,31,35) |
InChI Key |
ODPQFCAAMNDHJR-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Origin of Product |
United States |
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